molecular formula C12H17N3O2 B14837905 5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide

5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide

Cat. No.: B14837905
M. Wt: 235.28 g/mol
InChI Key: PWYRTSAMRLIQMY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.312 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide typically involves the reaction of ethyl 3-dimethylaminoacrylate with corresponding benzoyl chlorides, followed by the displacement of the dimethylamino group with a suitable amine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-6-(dimethylamino)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)8-6-10(17-9-4-5-9)11(14-7-8)15(2)3/h6-7,9H,4-5H2,1-3H3,(H,13,16)

InChI Key

PWYRTSAMRLIQMY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)N(C)C)OC2CC2

Origin of Product

United States

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